molecular formula C12H9ClFNO2 B1300506 Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate CAS No. 77779-49-8

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Cat. No. B1300506
CAS RN: 77779-49-8
M. Wt: 253.65 g/mol
InChI Key: PPHSOQWURBALSQ-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A mixture of 6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (4.4 g, 18.7 mmol) in thionyl chloride (50 mL) was heated at reflux for 3 hours (at 30 min. mixture changed to a clear solution). The resultant solution was cooled to room temperature, and the excess thionyl chloride was evaporated in vacuo. The residue was added to ammonium hydroxide on ice (note: highly exothermic). Let resultant mixture stir for 15 minutes, and the product was collected by filtration and washed generously with water. The solid was purified by flash chromatography, on silica gel, eluted with a gradient of ethyl acetate (0% to 30%) in heptane, to give the product, 4.24 g (89%) as a colorless solid. MS: m/z 253.8 (MH+).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].S(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][C:12]([F:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)F
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours (at 30 min. mixture
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was added to ammonium hydroxide on ice (note
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed generously with water
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with a gradient of ethyl acetate (0% to 30%) in heptane
CUSTOM
Type
CUSTOM
Details
to give the product, 4.24 g (89%) as a colorless solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.